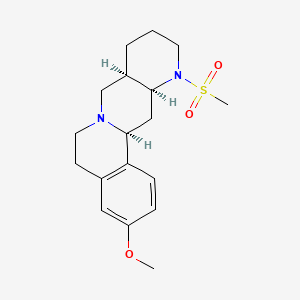

Delequamine

Description

See also: Delequamine Hydrochloride (active moiety of).

Structure

3D Structure

Properties

CAS No. |

119813-87-5 |

|---|---|

Molecular Formula |

C18H26N2O3S |

Molecular Weight |

350.5 g/mol |

IUPAC Name |

(8aR,12aS,13aS)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine |

InChI |

InChI=1S/C18H26N2O3S/c1-23-15-5-6-16-13(10-15)7-9-19-12-14-4-3-8-20(24(2,21)22)17(14)11-18(16)19/h5-6,10,14,17-18H,3-4,7-9,11-12H2,1-2H3/t14-,17+,18+/m1/s1 |

InChI Key |

JKDBLHWERQWYKF-JLSDUUJJSA-N |

Isomeric SMILES |

COC1=CC2=C(C=C1)[C@@H]3C[C@H]4[C@H](CCCN4S(=O)(=O)C)CN3CC2 |

Canonical SMILES |

COC1=CC2=C(C=C1)C3CC4C(CCCN4S(=O)(=O)C)CN3CC2 |

Appearance |

Solid powder |

Other CAS No. |

119905-05-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine 5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine, (8aR-(8aalpha,12aalpha,13aalpha))-isomer 5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine, (8aS-(8aalpha,12aalpha,13aalpha))-isomer Delequamine delequamine hydrochloride DMMIN RS 15385 RS 15385-197 RS-15385 RS-15385-197 |

Origin of Product |

United States |

Foundational & Exploratory

Delequamine's Mechanism of Action: A Technical Whitepaper

For Immediate Distribution

A Deep Dive into the Core Pharmacological Profile of Delequamine (RS-15385-197)

This document provides a comprehensive technical overview of the mechanism of action of this compound (developmental code name RS-15385-197), a potent and highly selective α2-adrenergic receptor antagonist. This compound was under investigation for the treatment of erectile dysfunction and major depressive disorder. This whitepaper, intended for researchers, scientists, and drug development professionals, consolidates the available quantitative data, details key experimental methodologies, and visualizes the compound's interaction with relevant signaling pathways.

Core Mechanism of Action: Selective α2-Adrenergic Receptor Antagonism

This compound functions as a competitive antagonist at α2-adrenergic receptors.[1] Its mechanism is twofold, involving both central and peripheral nervous system actions. Centrally, it enhances arousal, while peripherally, it counteracts the norepinephrine-induced contraction of smooth muscle.[2] This dual action was the basis for its investigation in erectile dysfunction. The blockade of presynaptic α2-adrenoceptors on noradrenergic neurons leads to an increase in the release of norepinephrine, which is believed to be a key factor in its therapeutic potential.

Quantitative Pharmacological Data

This compound exhibits a high degree of selectivity for α2-adrenoceptors over α1-adrenoceptors and other receptor types. The following tables summarize the key binding affinities and functional antagonist potencies.

Table 1: this compound (RS-15385-197) Binding Affinity (pKi) at Adrenergic Receptors

| Receptor Subtype | Tissue/Cell Line | Radioligand | pKi | α2/α1 Selectivity Ratio |

| α2 | Rat Cortex | [³H]-yohimbine | 9.45 | >14,000 |

| α1 | Rat Cortex | [³H]-prazosin | 5.29 | |

| α2A | Human Platelets | 9.90 | ||

| α2B | Rat Neonate Lung | 9.70 | ||

| α2 | Hamster Adipocytes | 8.38 |

Data sourced from Brown et al., 1993.[1]

Table 2: this compound (RS-15385-197) Functional Antagonist Potency

| Assay | Tissue | Agonist | Potency (pA2/pKB) |

| Functional Antagonism | Guinea-pig Ileum (transmurally-stimulated) | UK-14,304 | 9.72 (pA2) |

| Functional Antagonism | Dog Saphenous Vein | BHT-920 | 10.0 (pA2) |

| Functional Antagonism | Dog Saphenous Vein | Cirazoline | 5.9 (apparent pKB) |

| Functional Antagonism | Rabbit Aorta | Phenylephrine | 6.05 (pA2) |

Data sourced from Brown et al., 1993.[1]

Table 3: this compound (RS-15385-197) In Vivo Antagonist Activity

| Assay | Animal Model | Agonist | Endpoint | AD50 |

| Mydriasis Inhibition | Rat | UK-14,304 | 5 µg/kg, i.v. | |

| Mydriasis Inhibition | Rat | Clonidine | 7 µg/kg, i.v. | |

| Mydriasis Inhibition | Rat | 96 µg/kg, p.o. | ||

| Pressor Response Inhibition | Pithed Rat | UK-14,304 | 7 µg/kg, i.v. |

Data sourced from Brown et al., 1993.[3]

Table 4: this compound (RS-15385-197) Binding Affinity (pKi) at Non-Adrenergic Receptors

| Receptor Subtype | pKi |

| 5-HT1A | 6.50 |

| 5-HT1D | 7.00 |

| Other 5-HT subtypes | < 5 |

| Dopamine Receptors | < 5 |

| Muscarinic Cholinoceptors | < 5 |

| β-adrenoceptors | < 5 |

| Dihydropyridine binding sites | < 5 |

| Imidazoline binding site | No affinity |

Data sourced from Brown et al., 1993.[1][3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for α1- and α2-adrenergic receptors.

Protocol:

-

Tissue Preparation: Membranes were prepared from rat cerebral cortex.

-

Incubation: Membranes were incubated with a specific radioligand ([³H]-prazosin for α1 and [³H]-yohimbine for α2) and varying concentrations of this compound.

-

Equilibrium: The incubation was carried out until equilibrium was reached.

-

Separation: Bound and free radioligand were separated by rapid filtration.

-

Quantification: The amount of bound radioactivity was determined by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined. The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

Functional Antagonism in Isolated Tissues

Objective: To determine the functional antagonist potency (pA2) of this compound.

Protocol (Example: Guinea-pig Ileum):

-

Tissue Preparation: A section of the guinea-pig ileum was mounted in an organ bath containing physiological salt solution and maintained at 37°C.

-

Stimulation: The tissue was subjected to transmural electrical stimulation to elicit twitch responses.

-

Agonist Response: The inhibitory effect of the α2-adrenoceptor agonist UK-14,304 on the twitch responses was measured.

-

Antagonist Application: Increasing concentrations of this compound were added to the organ bath, and the ability of this compound to reverse the inhibitory effect of UK-14,304 was quantified.

-

Data Analysis: Schild analysis was used to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a twofold shift to the right in the agonist concentration-response curve.

Visualizations

Signaling Pathway of this compound's Action

Caption: this compound antagonizes presynaptic α2-autoreceptors, increasing norepinephrine release.

Experimental Workflow: Radioligand Displacement Assay

Caption: Workflow for determining this compound's binding affinity via radioligand displacement.

Logical Relationship: this compound's Therapeutic Rationale for Erectile Dysfunction

References

Delequamine: A Technical Guide to a Selective Alpha-2 Adrenoceptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delequamine, also known as RS-15385-197, is a potent and selective antagonist of alpha-2 adrenoceptors. This document provides a comprehensive overview of its pharmacological profile, including its binding affinity, selectivity, and functional effects. It is intended to serve as a technical resource for professionals in research and drug development, offering insights into the experimental evaluation of this compound and its potential therapeutic applications, with a particular focus on its investigated role in erectile dysfunction.

Introduction

Alpha-2 adrenoceptors, a class of G protein-coupled receptors, are key regulators of the sympathetic nervous system. Primarily, they function as presynaptic autoreceptors, inhibiting the release of norepinephrine and thus modulating sympathetic outflow. Three subtypes of the alpha-2 adrenoceptor have been identified: α2A, α2B, and α2C. This compound has emerged as a valuable pharmacological tool for studying the physiological roles of these receptors due to its high affinity and selectivity. Its investigation has been particularly prominent in the context of sexual response, where alpha-2 adrenergic pathways are implicated in penile erection.

Pharmacological Profile

Binding Affinity and Selectivity

This compound demonstrates high affinity for alpha-2 adrenoceptors. While it is a potent antagonist for this receptor class, it shows a notable degree of selectivity over other adrenergic and non-adrenergic receptors.

Table 1: Binding Affinity of this compound for Alpha-2 Adrenoceptor Subtypes

| Receptor Subtype | pKi |

| α2A (human platelet) | 9.90 |

| α2B (rat neonate lung) | 9.70 |

| α2C (hamster adipocytes) | 8.38 |

Table 2: Selectivity Profile of this compound

| Receptor/Site | pKi |

| 5-HT1A | 6.50 |

| 5-HT1D | 7.00 |

| Other 5-HT subtypes | < 5 |

| Dopamine receptors | < 5 |

| Muscarinic cholinoceptors | < 5 |

| β-adrenoceptors | < 5 |

| Dihydropyridine binding sites | < 5 |

| Imidazoline binding site | No affinity |

Functional Antagonism

This compound acts as a competitive antagonist at alpha-2 adrenoceptors. This functional antagonism has been demonstrated in various in vitro and in vivo models.

Signaling Pathways

The antagonism of alpha-2 adrenoceptors by this compound prevents the downstream signaling cascade typically initiated by endogenous agonists like norepinephrine.

Caption: this compound blocks norepinephrine from binding to the α2-adrenoceptor, preventing Gi-protein mediated inhibition of adenylyl cyclase.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This assay determines the affinity of a test compound (this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Caption: Workflow for a competitive radioligand binding assay to determine the binding affinity of this compound.

Methodology:

-

Tissue/Cell Preparation: Membranes from cells or tissues expressing the alpha-2 adrenoceptor subtype of interest are prepared by homogenization and centrifugation.

-

Incubation: In a multi-well plate, a constant concentration of a suitable radioligand (e.g., [3H]-yohimbine or [3H]-rauwolscine) is incubated with the membrane preparation and a range of concentrations of this compound.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assay (cAMP Inhibition)

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production.

Methodology:

-

Cell Culture: A cell line expressing the alpha-2 adrenoceptor is cultured.

-

Treatment: Cells are pre-treated with various concentrations of this compound, followed by stimulation with a known alpha-2 adrenoceptor agonist (e.g., UK 14,304).

-

cAMP Measurement: Intracellular cAMP levels are measured using a commercially available assay kit (e.g., ELISA or HTRF).

-

Data Analysis: The ability of this compound to reverse the agonist-induced decrease in cAMP levels is quantified to determine its potency as an antagonist.

In Vivo Studies and Potential Applications

This compound has been evaluated in both animal and human studies, primarily for its effects on erectile function.

Animal Models of Erectile Dysfunction

In vivo studies in animal models, such as rats, are crucial for evaluating the physiological effects of compounds like this compound.

Experimental Design:

-

Animal Model: Anesthetized male rats.

-

Procedure:

-

The cavernous nerve is surgically exposed.

-

A catheter is inserted into the corpus cavernosum to measure intracavernosal pressure (ICP).

-

This compound or vehicle is administered (e.g., intravenously).

-

The cavernous nerve is electrically stimulated to induce an erection.

-

-

Outcome Measures: The primary outcome is the change in ICP in response to nerve stimulation, comparing the this compound-treated group to the control group.

Human Clinical Trials

This compound has been investigated in clinical trials for the treatment of erectile dysfunction. These studies have provided valuable insights into the role of the alpha-2 adrenergic system in human sexual response.

Conclusion

This compound is a well-characterized, potent, and selective alpha-2 adrenoceptor antagonist. Its pharmacological profile makes it an invaluable tool for research into the sympathetic nervous system and the physiological functions of alpha-2 adrenoceptors. While its primary investigated clinical application has been in the treatment of erectile dysfunction, its properties may warrant exploration in other therapeutic areas where modulation of the alpha-2 adrenergic system is desirable. This guide provides a foundational understanding of this compound for scientists and researchers, summarizing its key characteristics and the experimental approaches for its evaluation.

Pharmacological Profile of Delequamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delequamine (also known as RS-15385 and RS-15385-197) is a potent and highly selective α2-adrenoceptor antagonist.[1] It has been investigated for its potential therapeutic effects, particularly in the context of erectile dysfunction and major depressive disorder.[1] This document provides a comprehensive overview of the pharmacological profile of this compound, summarizing its receptor binding affinity, functional activity, and in vivo effects. Detailed descriptions of its mechanism of action, associated signaling pathways, and the methodologies used in its characterization are presented to serve as a technical guide for researchers and professionals in drug development.

Mechanism of Action

This compound functions as a competitive antagonist at α2-adrenergic receptors.[2] These receptors are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[3][4] The primary mechanism of action of this compound involves blocking the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to α2-adrenoceptors.

The central effects of this compound are linked to an increase in arousal, while its peripheral action involves the modulation (blockade) of norepinephrine-induced contractility in the smooth muscle of the penis.[2][5][6] The effects of this compound are dose-dependent, with evidence suggesting both central excitatory and inhibitory effects at different dosages.[2][5][6]

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of this compound for various receptors. These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest. The ability of this compound to displace the radioligand is measured, and from this, its inhibitory constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.

This compound demonstrates high affinity for α2-adrenoceptors with a pKi of 9.45 in the rat cortex when displacing [³H]-yohimbine.[2] It exhibits non-selectivity between the α2A and α2B subtypes, with pKi values of 9.90 for the α2A-adrenoceptor in human platelets and 9.70 for the α2B-adrenoceptor in rat neonate lung.[2][7] However, it shows a lower affinity for the α2-adrenoceptor subtype in hamster adipocytes (pKi 8.38).[2][7] The racemic form, RS‐15385‐196, has a pKi of 9.18.[2] The enantiomer, RS-15385-198, displays a significantly lower affinity with a pKi of 6.32 for α2-adrenoceptors in the rat cortex.[8]

Table 1: Receptor Binding Affinity of this compound (RS-15385-197)

| Receptor Subtype | Tissue/Cell Type | Radioligand | pKi | Reference |

| α2-Adrenoceptor | Rat Cortex | [³H]-yohimbine | 9.45 | [2] |

| α2A-Adrenoceptor | Human Platelets | Not Specified | 9.90 | [2][7] |

| α2B-Adrenoceptor | Rat Neonate Lung | Not Specified | 9.70 | [2][7] |

| α2-Adrenoceptor | Hamster Adipocytes | Not Specified | 8.38 | [2][7] |

| α1-Adrenoceptor | Rat Cortex | [³H]-prazosin | 5.29 | [2] |

| 5-HT1A Receptor | Not Specified | Not Specified | 6.50 | [2][7] |

| 5-HT1D Receptor | Not Specified | Not Specified | 7.00 | [2] |

| Other 5-HT, Dopamine, Muscarinic, β-Adrenoceptors, Dihydropyridine sites | Not Specified | Not Specified | < 5 | [2] |

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Selectivity Profile

This compound exhibits a high degree of selectivity for α2-adrenoceptors over α1-adrenoceptors, with a selectivity ratio greater than 14,000 in binding experiments.[2] It also shows low affinity for various other receptor types, including serotonin (5-HT), dopamine, muscarinic, and β-adrenoceptors, underscoring its specific mechanism of action.[2][7]

Functional Antagonism

Functional assays are crucial for determining the efficacy of a drug in a biological system. For this compound, these assays have demonstrated its antagonist activity at α2-adrenoceptors. The pA2 value is a measure of the potency of a competitive antagonist. A higher pA2 value indicates greater potency.

This compound has been shown to be a potent competitive antagonist with a pA2 of 9.72 against the α2-agonist UK-14,304 in the transmurally-stimulated guinea-pig ileum and 10.0 against BHT-920-induced contractions in the dog saphenous vein.[2] In contrast, its antagonist activity at α1-adrenoceptors is significantly lower, with a pA2 of 6.05 against phenylephrine-induced contractions in the rabbit aorta.[2] This results in a functional selectivity ratio of over 4000 for α2 vs. α1-adrenoceptors.[2]

Table 2: Functional Antagonist Activity of this compound (RS-15385-197)

| Tissue Preparation | Agonist | Measured Parameter | pA2 | Reference |

| Guinea-pig Ileum (transmurally-stimulated) | UK-14,304 | Inhibition of contraction | 9.72 | [2] |

| Dog Saphenous Vein | BHT-920 | Inhibition of contraction | 10.0 | [2] |

| Rabbit Aorta | Phenylephrine | Inhibition of contraction | 6.05 | [2] |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

In Vivo Pharmacology

In vivo studies in animal models have been conducted to assess the physiological effects of this compound. These studies have primarily focused on its impact on sexual behavior and central nervous system activity.

In anesthetized rats, this compound potently antagonized the mydriasis (pupil dilation) induced by the α2-agonists UK-14,304 and clonidine, with AD50 values of 5 and 7 μg/kg (i.v.), respectively.[2] It also antagonized UK-14,304-induced pressor responses in pithed rats with an AD50 of 7 μg/kg (i.v.).[2] The oral activity of this compound was demonstrated by its ability to antagonize UK-14,304-induced mydriasis with an AD50 of 96 μg/kg (p.o.).[2] Importantly, even at high doses (10 mg/kg, i.v.), this compound did not antagonize the pressor responses to the α1-agonist cirazoline, confirming its in vivo selectivity.[2]

Studies in male rats have shown that this compound can dose-dependently increase sexual behavior.[9] In naive male rats, oral administration of this compound (0.4-6.4 mg/kg) increased the sexual behavior score.[9] In orchidectomized rats, this compound increased the number of rats mounting and showing intromission.[9] In female rats, this compound (1.6 and 6.4 mg/kg, p.o.) was found to increase lordosis, a measure of sexual receptivity.[9]

Table 3: In Vivo Activity of this compound (RS-15385-197)

| Animal Model | Effect | Route of Administration | Effective Dose (AD50 or Range) | Reference |

| Anesthetized Rat | Antagonism of UK-14,304-induced mydriasis | i.v. | 5 μg/kg | [2] |

| Anesthetized Rat | Antagonism of clonidine-induced mydriasis | i.v. | 7 μg/kg | [2] |

| Pithed Rat | Antagonism of UK-14,304-induced pressor response | i.v. | 7 μg/kg | [2] |

| Anesthetized Rat | Antagonism of UK-14,304-induced mydriasis | p.o. | 96 μg/kg | [2] |

| Naive Male Rat | Increased sexual behavior score | p.o. | 0.4-6.4 mg/kg | [9] |

| Ovariectomized Female Rat | Increased lordosis | p.o. | 1.6 and 6.4 mg/kg | [9] |

Signaling Pathways

As an antagonist of the α2-adrenoceptor, this compound blocks the canonical Gi-coupled signaling pathway. Upon binding of an agonist like norepinephrine, the α2-adrenoceptor activates the Gi protein, which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). By blocking this initial step, this compound prevents the downstream effects of α2-adrenoceptor activation.

Caption: this compound blocks the α2-adrenoceptor signaling pathway.

Experimental Protocols

Detailed, step-by-step experimental protocols for the studies cited are not fully available in the public domain. However, based on the provided information and general pharmacological principles, the following outlines of the methodologies can be inferred.

Radioligand Binding Assays

These assays were used to determine the binding affinity (Ki) of this compound for α2- and α1-adrenoceptors.

-

Objective: To quantify the affinity of this compound for specific receptor subtypes.

-

General Procedure:

-

Tissue/Cell Preparation: Membranes from tissues rich in the target receptors (e.g., rat cortex for α2 and α1, human platelets for α2A, rat neonate lung for α2B) are prepared by homogenization and centrifugation.

-

Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [³H]-yohimbine for α2, [³H]-prazosin for α1) and varying concentrations of this compound.

-

Separation: Bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Caption: General workflow for radioligand binding assays.

Isolated Tissue Functional Assays

These in vitro experiments were conducted to assess the functional antagonist activity of this compound.

-

Objective: To determine the potency of this compound as a competitive antagonist.

-

General Procedure (e.g., Guinea-pig Ileum):

-

Tissue Preparation: A section of the guinea-pig ileum is dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

-

Stimulation: The tissue is stimulated (e.g., transmurally) to induce a contractile response that is inhibited by α2-agonists.

-

Agonist Concentration-Response: A cumulative concentration-response curve is generated for an α2-agonist (e.g., UK-14,304).

-

Antagonist Incubation: The tissue is incubated with a fixed concentration of this compound.

-

Shifted Agonist Curve: A second concentration-response curve for the agonist is generated in the presence of this compound.

-

Data Analysis: The degree of the rightward shift in the agonist's concentration-response curve is used to calculate the pA2 value.

-

Caption: General workflow for isolated tissue functional assays.

In Vivo Animal Models

These studies were performed to evaluate the physiological effects of this compound in living organisms.

-

Objective: To assess the central and peripheral effects of this compound on physiological responses.

-

General Procedure (e.g., Rat Model of Erectile Response):

-

Animal Preparation: Male rats are anesthetized and may undergo surgical procedures to enable the measurement of physiological parameters.

-

Drug Administration: this compound is administered via a specific route (e.g., oral gavage, intravenous injection).

-

Stimulation: A pro-erectile stimulus may be applied (e.g., administration of an agonist that induces erection, or electrical stimulation of relevant nerves).

-

Measurement: The erectile response is quantified (e.g., by measuring intracavernosal pressure or by direct observation of penile erection events).

-

Data Analysis: The effect of this compound on the erectile response is compared to a control group.

-

Caption: General workflow for in vivo assessment of erectile response.

Conclusion

This compound is a potent and highly selective α2-adrenoceptor antagonist with demonstrated activity both in vitro and in vivo. Its pharmacological profile is characterized by high affinity for α2-adrenoceptors, a significant selectivity over α1-adrenoceptors and other receptor types, and functional antagonism of α2-mediated responses. In vivo studies have confirmed its central and peripheral effects, particularly its ability to modulate sexual behavior. The data presented in this technical guide provide a solid foundation for further research and development involving this compound and other selective α2-adrenoceptor antagonists.

References

- 1. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cAMP Assay for GPCR Ligand Characterization: Application of BacMam Expression System | Springer Nature Experiments [experiments.springernature.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. revvity.co.jp [revvity.co.jp]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Impact of systemically active neurohumoral factors on the erectile response of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modulation of sexual behaviour in the rat by a potent and selective alpha 2-adrenoceptor antagonist, this compound (RS-15385-197) - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Effects of Delequamine on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delequamine (RS-15385) is a potent and highly selective α2-adrenoceptor antagonist that has been investigated for its effects on the central nervous system (CNS). This technical guide provides a comprehensive overview of the in vivo effects of this compound, with a focus on its pharmacological profile, and observed effects on CNS activity. Due to the discontinuation of its development, publicly available in vivo data on specific neurochemical and electrophysiological outcomes are limited. This guide synthesizes the available information from preclinical and clinical studies to inform researchers and drug development professionals.

Core Pharmacological Profile

This compound is characterized by its high affinity and selectivity for α2-adrenoceptors over α1-adrenoceptors and a wide range of other neurotransmitter receptors. This selectivity is a key feature of its pharmacological profile.

Receptor Binding Affinity

In vitro radioligand binding assays have been pivotal in characterizing the binding profile of this compound. These studies have consistently demonstrated its high affinity for α2-adrenoceptors. The data presented below summarizes the key binding affinity values (pKi) and functional antagonist activity (pA2).

| Receptor Subtype | Ligand | Preparation | pKi / pA2 | Selectivity Ratio (α2/α1) |

| α2-Adrenoceptor | [3H]-Yohimbine | Rat Cortex | 9.45 (pKi) | >14,000 (Binding) |

| α1-Adrenoceptor | [3H]-Prazosin | Rat Cortex | 5.29 (pKi) | |

| α2A-Adrenoceptor | Human Platelets | 9.90 (pKi) | ||

| α2B-Adrenoceptor | Rat Neonate Lung | 9.70 (pKi) | ||

| α2-Adrenoceptor | UK-14,304 | Guinea-Pig Ileum | 9.72 (pA2) | >4,000 (Functional) |

| α1-Adrenoceptor | Phenylephrine | Rabbit Aorta | 6.05 (pA2) | |

| 5-HT1A Receptor | 6.50 (pKi) | |||

| 5-HT1D Receptor | 7.00 (pKi) | |||

| Other Receptors | (Dopamine, Muscarinic, β-Adrenoceptors) | < 5 (pKi) |

Table 1: In Vitro Receptor Binding and Functional Antagonist Profile of this compound (RS-15385-197).

This compound's enantiomer, RS-15385-198, exhibits a significantly lower affinity for α2-adrenoceptors in the rat cortex, with a pKi of 6.32, highlighting the stereoselectivity of the interaction[1].

In Vivo Central Nervous System Effects

This compound is known to be orally active and readily penetrates the brain, allowing for the investigation of its central effects following systemic administration[2]. The primary in vivo CNS effects of this compound are linked to its antagonism of α2-adrenoceptors, which are predominantly located presynaptically on noradrenergic neurons and act as autoreceptors to inhibit norepinephrine release. By blocking these receptors, this compound is expected to increase the firing rate of noradrenergic neurons and enhance the release of norepinephrine in various brain regions.

Effects on Sleep and Arousal

Human studies have provided the most detailed in vivo data on the CNS effects of this compound, primarily through the use of polysomnography (PSG) to assess sleep architecture. These studies have revealed dose-dependent effects on sleep and wakefulness.

Evidence from sleep studies in both healthy volunteers and men with erectile dysfunction has shown that this compound can have both central excitatory and inhibitory effects, depending on the dosage[2][3][4][5]. At higher doses, this compound has been observed to reduce total sleep time[2]. In healthy volunteers, a high dose of this compound was also associated with an increase in the percentage of total sleep time spent in Stage 1 sleep[2]. These findings are consistent with the known role of the noradrenergic system in promoting wakefulness and arousal.

| Parameter | Study Population | Low Dose Effect | High Dose Effect |

| Total Sleep Time | Healthy Volunteers | No significant effect | Reduced |

| Men with Erectile Dysfunction | Reduced | Reduced | |

| Stage 1 Sleep (% of TST) | Healthy Volunteers | No significant effect | Increased |

Table 2: Summary of this compound's Effects on Sleep Architecture from Human Studies.

Behavioral Effects in Preclinical Models

In preclinical studies using rat models, this compound has been shown to modulate sexual behavior. It dose-dependently increased the sexual behavior score in both male and female rats over a wide dose range (0.4-6.4 mg/kg, p.o.)[6]. This effect is believed to be centrally mediated through the enhancement of arousal. In orchidectomized (castrated) rats, this compound increased the number of animals mounting and showing intromission, suggesting a central effect on sexual motivation that is not dependent on gonadal hormones[6].

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Action

This compound's primary mechanism of action in the CNS involves the blockade of presynaptic α2-adrenoceptors on noradrenergic neurons, particularly in brain regions like the locus coeruleus. This disinhibition leads to an increased firing rate of these neurons and consequently, enhanced norepinephrine release into the synaptic cleft. The increased norepinephrine then acts on postsynaptic α1 and β-adrenoceptors, leading to downstream cellular effects and the observed physiological responses, such as increased arousal.

Experimental Workflow for In Vitro Receptor Binding Assay

The determination of this compound's binding affinity is a critical first step in its pharmacological characterization. A standard experimental workflow for a competitive radioligand binding assay is outlined below.

Experimental Workflow for Human Sleep Studies

Polysomnography is the gold standard for assessing the effects of a CNS-active compound on sleep architecture. The workflow for a typical clinical sleep study is depicted below.

Detailed Experimental Protocols

Due to the limited public availability of full study reports, detailed, step-by-step protocols for the specific in vivo experiments with this compound are not available. However, based on standard pharmacological research practices, the following sections outline the likely methodologies employed.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for α2-adrenoceptors.

-

Materials:

-

Tissue preparation: Rat cerebral cortex, homogenized in a suitable buffer (e.g., Tris-HCl).

-

Radioligand: [3H]-Yohimbine (for α2-adrenoceptors) or [3H]-Prazosin (for α1-adrenoceptors).

-

Test compound: this compound (RS-15385) at a range of concentrations.

-

Non-specific binding control: A high concentration of a non-labeled α2-agonist (e.g., clonidine) or antagonist (e.g., phentolamine).

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter and scintillation fluid.

-

-

Procedure:

-

Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound in a buffer solution.

-

Allow the binding to reach equilibrium at a specific temperature (e.g., 25°C) for a defined period.

-

Terminate the incubation by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

-

Human Polysomnography (PSG) Studies

-

Objective: To assess the effects of this compound on sleep architecture in humans.

-

Participants: Healthy volunteers or a specific patient population (e.g., individuals with erectile dysfunction).

-

Design: Typically a double-blind, placebo-controlled, crossover design.

-

Procedure:

-

Participants undergo an acclimation night in a sleep laboratory to adapt to the environment and recording equipment.

-

On subsequent nights, participants receive an intravenous infusion of either placebo, a low dose of this compound, or a high dose of this compound over a specified period.

-

Continuous PSG recordings are obtained throughout the night, including:

-

Electroencephalogram (EEG) to monitor brain wave activity.

-

Electrooculogram (EOG) to record eye movements.

-

Electromyogram (EMG) to measure muscle tone.

-

Electrocardiogram (ECG) to monitor heart rate and rhythm.

-

Respiratory monitoring (airflow, respiratory effort, and oxygen saturation).

-

-

Sleep records are scored by trained technicians according to standardized criteria (e.g., Rechtschaffen and Kales) to determine sleep stages (Wake, N1, N2, N3, REM).

-

Key sleep parameters are calculated, including total sleep time, sleep efficiency, sleep latency, REM latency, and the duration and percentage of each sleep stage.

-

Statistical analysis is performed to compare the effects of the different doses of this compound to placebo.

-

Conclusion and Future Directions

The available data clearly establish this compound as a highly potent and selective α2-adrenoceptor antagonist with the ability to penetrate the CNS and exert dose-dependent effects on arousal and sleep. Its high selectivity minimizes the potential for off-target effects, making it a valuable tool for investigating the role of the α2-adrenoceptor in various physiological and pathological processes.

However, a significant gap remains in our understanding of this compound's in vivo neurochemical and electrophysiological profile. Future research, should it be revisited, would benefit from:

-

In vivo microdialysis studies: To directly measure the effects of this compound on norepinephrine and other neurotransmitter levels in specific brain regions, such as the prefrontal cortex, hippocampus, and hypothalamus.

-

In vivo electrophysiology: To record the firing rates of noradrenergic neurons in the locus coeruleus and other relevant brain areas in response to this compound administration.

-

Functional neuroimaging studies: In humans, techniques like fMRI or PET could elucidate the brain regions and networks modulated by this compound.

A more complete understanding of this compound's in vivo CNS effects would be invaluable for assessing its therapeutic potential in disorders where noradrenergic dysfunction is implicated, such as depression, anxiety, and cognitive disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Effects of alpha-2 blockade on sexual response: experimental studies with this compound (RS15385). | Semantic Scholar [semanticscholar.org]

- 5. Effects of alpha-2 blockade on sexual response: experimental studies with this compound (RS15385) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulation of sexual behaviour in the rat by a potent and selective alpha 2-adrenoceptor antagonist, this compound (RS-15385-197) - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Delequamine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delequamine (RS-15385-197) is a potent and highly selective α2-adrenoceptor antagonist that was investigated for the treatment of erectile dysfunction and major depressive disorder. Although it reached Phase III clinical trials, it was never marketed. This document provides a comprehensive overview of the available preclinical data on this compound, focusing on its pharmacological properties, in vivo efficacy, and what is known of its safety profile. Due to the discontinuation of its development, publicly available preclinical data is limited. This guide supplements known this compound-specific information with representative experimental protocols and data tables typical for a compound in this stage of development to provide a thorough technical resource.

Introduction

This compound is a structural analog of yohimbine, another α2-adrenoceptor antagonist, but exhibits significantly greater selectivity for the α2-adrenoceptor over other receptor types.[1] The primary mechanism of action of this compound is the blockade of presynaptic α2-adrenoceptors, which leads to an increase in the release of norepinephrine from nerve terminals. This increase in noradrenergic transmission in relevant neural pathways is believed to be the basis for its therapeutic effects. In the context of erectile dysfunction, this central effect is thought to enhance arousal, while peripherally, it may modulate smooth muscle contractility in the penis.[2][3][4]

Pharmacodynamics

Receptor Binding Affinity

This compound is characterized by its high affinity and selectivity for α2-adrenoceptors. In vitro studies have demonstrated its potent displacement of radioligands from these receptors. The table below summarizes the reported binding affinities (pKi) of this compound for various receptors. A higher pKi value indicates a higher binding affinity.

| Receptor Subtype | Tissue Source | Radioligand | This compound pKi | Citation |

| α2-Adrenoceptor | Rat Cortex | [³H]-Yohimbine | 9.45 | [5] |

| α1-Adrenoceptor | Rat Cortex | [³H]-Prazosin | 5.29 | [5] |

| α2A-Adrenoceptor | Human Platelets | - | 9.90 | [5] |

| α2B-Adrenoceptor | Rat Neonate Lung | - | 9.70 | [5] |

| α2-Adrenoceptor | Hamster Adipocytes | - | 8.38 | [5] |

| 5-HT1A Receptor | - | - | 6.50 | [5] |

| 5-HT1D Receptor | - | - | 7.00 | [5] |

| Other 5-HT Receptors | - | - | < 5 | [5] |

| Dopamine Receptors | - | - | < 5 | [5] |

| Muscarinic Cholinoceptors | - | - | < 5 | [5] |

| β-Adrenoceptors | - | - | < 5 | [5] |

| Dihydropyridine Binding Sites | - | - | < 5 | [5] |

| Imidazoline Binding Site | - | [³H]-Idazoxan | No Affinity | [5] |

Table 1: Receptor Binding Affinities of this compound.

Functional Antagonism

In functional assays, this compound has been shown to be a competitive antagonist of α2-adrenoceptor agonists.

| Assay | Tissue | Agonist | This compound pA2 | Citation |

| Transmurally-stimulated Contraction | Guinea-pig Ileum | UK-14,304 | 9.72 | [5] |

| Agonist-induced Contraction | Dog Saphenous Vein | BHT-920 | 10.0 | [5] |

Table 2: Functional Antagonistic Activity of this compound.

Signaling Pathway

The primary signaling pathway affected by this compound is the α2-adrenergic receptor pathway. As an antagonist, this compound blocks the binding of endogenous agonists like norepinephrine, thereby inhibiting the downstream signaling cascade.

Caption: this compound blocks the α2-adrenoceptor, preventing norepinephrine binding and subsequent Gi-protein mediated inhibition of adenylyl cyclase.

In Vivo Efficacy in Animal Models

The primary preclinical model used to evaluate the efficacy of this compound was the rat model of sexual behavior.

Male Rat Sexual Behavior

In naive male rats, this compound was shown to dose-dependently increase sexual behavior scores over a wide range of oral doses.

| Compound | Dose (mg/kg, p.o.) | Effect on Sexual Behavior Score | Effect on Ejaculation Latency | Citation |

| This compound | 0.4 - 6.4 | Dose-related increase | No change | [6] |

| Yohimbine | 2 | Increase | Decrease | [6] |

| Idazoxan | 2.5 and 5 | Increase | No change | [6] |

Table 3: Effects of this compound and other α2-Antagonists on Sexual Behavior in Naive Male Rats.

A combination of a low dose of this compound with the 5-HT1A receptor partial agonist 8-OH-DPAT resulted in a synergistic improvement in sexual behavior.

| Treatment | Dose (mg/kg) | Outcome | Citation |

| This compound + 8-OH-DPAT | 0.4 (p.o.) + 0.1 (s.c.) | Increased percentage of rats mounting, intromitting, and ejaculating; reduced ejaculation latency and number of intromissions. | [6] |

Table 4: Synergistic Effects of this compound and 8-OH-DPAT in Male Rats.

In orchidectomized, sexually experienced rats, this compound increased mounting and showed a tendency to increase intromission, but did not affect ejaculatory behavior.[6]

Female Rat Sexual Behavior

In ovariectomized female rats with low receptivity, this compound was shown to increase lordosis, a key indicator of receptivity.

| Compound | Dose (mg/kg, p.o.) | Effect on Lordosis | Citation |

| This compound | 1.6 and 6.4 | Increased | [6] |

| Yohimbine | 2, 4, and 8 | Dose-dependent reduction | [6] |

Table 5: Effects of this compound and Yohimbine on Lordosis in Female Rats.

Pharmacokinetics

| Parameter | Description | Typical Animal Models |

| Cmax | Maximum (or peak) serum concentration that a drug achieves. | Rat, Dog, Mouse |

| Tmax | Time at which the Cmax is observed. | Rat, Dog, Mouse |

| t1/2 (Half-life) | Time required for the concentration of the drug to be reduced by half. | Rat, Dog, Mouse |

| AUC (Area Under the Curve) | Represents the total drug exposure over time. | Rat, Dog, Mouse |

| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Rat, Dog |

| Clearance (CL) | The volume of plasma from which the drug is completely removed per unit of time. | Rat, Dog |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Rat, Dog |

Table 6: Representative Pharmacokinetic Parameters for Preclinical Assessment.

Toxicology and Safety

Detailed preclinical toxicology reports for this compound are not publicly available. Preclinical safety evaluation is a critical step in drug development to identify potential target organs for toxicity and to establish a safe starting dose for human trials. The following table outlines the standard battery of preclinical toxicology studies conducted for a new drug candidate.

| Study Type | Purpose | Typical Species |

| Single-Dose Toxicity | To determine the acute toxic effects of a single dose and the maximum tolerated dose (MTD). | Rodent (e.g., rat) and Non-rodent (e.g., dog) |

| Repeated-Dose Toxicity | To characterize the toxicological profile following repeated administration. Duration depends on the intended duration of clinical use. | Rodent and Non-rodent |

| Genotoxicity | To identify compounds that can induce genetic damage. Includes Ames test, in vitro chromosomal aberration assay, and in vivo micronucleus test. | Bacterial strains, Mammalian cells, Rodent |

| Safety Pharmacology | To investigate potential undesirable pharmacodynamic effects on vital functions (cardiovascular, respiratory, and central nervous systems). | Various, including conscious instrumented animals |

| Reproductive Toxicology | To assess the effects on fertility, embryonic and fetal development, and pre- and postnatal development. | Rat, Rabbit |

| Carcinogenicity | To evaluate the tumorigenic potential of a drug. Conducted for drugs intended for long-term use. | Rat, Mouse |

Table 7: Representative Preclinical Toxicology Studies.

Experimental Protocols

Detailed experimental protocols from the original this compound studies are not available. The following are representative protocols for key assays used in the preclinical evaluation of a compound like this compound.

Representative Protocol: α2-Adrenoceptor Binding Assay

Objective: To determine the binding affinity of this compound for the α2-adrenoceptor.

Materials:

-

Rat cortical tissue homogenate (source of α2-adrenoceptors)

-

[³H]-Yohimbine (radioligand)

-

This compound (test compound)

-

Phentolamine (non-selective α-antagonist for determining non-specific binding)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation fluid and vials

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Prepare rat cortical membranes by homogenization and centrifugation.

-

In a series of tubes, add a fixed concentration of [³H]-Yohimbine (e.g., 1-2 nM).

-

To separate tubes, add increasing concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

For the determination of non-specific binding, add a high concentration of phentolamine (e.g., 10 µM) to a set of tubes.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 (concentration of this compound that inhibits 50% of specific [³H]-Yohimbine binding) and calculate the Ki value using the Cheng-Prusoff equation.

Representative Protocol: Male Rat Sexual Behavior Model

Objective: To evaluate the effect of this compound on male rat sexual behavior.

Animals:

-

Sexually naive adult male rats

-

Ovariectomized adult female rats, brought into estrus with hormonal priming (e.g., estradiol benzoate and progesterone)

Procedure:

-

Administer this compound or vehicle orally (p.o.) to male rats at various doses.

-

After a specified pretreatment time (e.g., 60 minutes), introduce a receptive female rat into the male's home cage.

-

Observe and record the following behavioral parameters for a set duration (e.g., 30 minutes):

-

Mount Latency: Time to the first mount.

-

Intromission Latency: Time to the first intromission.

-

Ejaculation Latency: Time to ejaculation.

-

Mount Frequency: Number of mounts.

-

Intromission Frequency: Number of intromissions.

-

Post-Ejaculatory Interval: Time from ejaculation to the next intromission.

-

-

Calculate a composite sexual behavior score based on the observed parameters.

-

Statistically analyze the data to compare the effects of different doses of this compound with the vehicle control.

Experimental and Developmental Workflows

The preclinical development of a drug like this compound follows a structured workflow to ensure a thorough evaluation of its pharmacological and safety profile before advancing to clinical trials.

Caption: A representative workflow for the preclinical development of a small molecule drug like this compound.

Conclusion

This compound is a potent and selective α2-adrenoceptor antagonist that demonstrated pro-sexual effects in preclinical animal models. Its high affinity for the α2-adrenoceptor and selectivity over other receptors suggested a favorable pharmacological profile. While the discontinuation of its clinical development has resulted in limited publicly available data, this guide provides a comprehensive overview of the known preclinical findings and places them in the context of a standard drug development program. The provided representative data and protocols offer a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Effects of alpha-2 blockade on sexual response: experimental studies with this compound (RS15385) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research-portal.uu.nl [research-portal.uu.nl]

Methodological & Application

Delequamine Solution Preparation for In Vitro Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delequamine is a potent and selective α2-adrenergic receptor antagonist.[1] Its primary mechanism of action involves the blockade of α2-adrenergic receptors, which are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein. This antagonism leads to an increase in the release of norepinephrine from presynaptic nerve terminals. These application notes provide detailed protocols for the preparation of this compound solutions for in vitro experiments, along with methodologies for key assays to study its effects on downstream signaling pathways.

Chemical Properties of this compound

A clear understanding of the chemical properties of this compound is essential for accurate solution preparation.

| Property | Value |

| IUPAC Name | (8aR,12aS,13aS)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][2][3]naphthyridine |

| Molecular Formula | C₁₈H₂₆N₂O₃S |

| Molar Mass | 350.48 g/mol |

| Known pKi | 9.45 for α2-adrenoceptors in rat cortex[4] |

This compound Solution Preparation Protocol

This protocol provides a general guideline for the preparation of this compound solutions for use in cell-based in vitro assays. As specific solubility and stability data for this compound in common laboratory solvents is not extensively published, this protocol is based on best practices for similar organic compounds, such as yohimbine, another α2-adrenergic antagonist.

Materials:

-

This compound hydrochloride (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Sterile, pyrogen-free water or appropriate buffer (e.g., PBS)

-

Vortex mixer

-

Calibrated pipettes

Procedure for Preparing a 10 mM Stock Solution:

-

Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of this compound hydrochloride needed. For example, for 1 mL of a 10 mM solution:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 350.48 g/mol = 3.5048 mg

-

-

Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Dissolution in DMSO: Add the appropriate volume of DMSO to the microcentrifuge tube to achieve a 10 mM concentration. For the example above, add 1 mL of DMSO.

-

Solubilization: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.[5]

-

Storage: Store the 10 mM this compound stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3][5] Based on data for similar compounds, DMSO stock solutions are typically stable for at least 6 months when stored at -20°C.[5]

Preparation of Working Solutions:

For cell-based assays, the DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Thaw: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilutions: Prepare serial dilutions of the stock solution in cell culture medium or an appropriate assay buffer to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration in the culture wells is not cytotoxic.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the in vitro activity of this compound.

cAMP Accumulation Assay (Antagonist Mode)

This assay measures the ability of this compound to inhibit the agonist-induced decrease in intracellular cyclic AMP (cAMP) levels, a hallmark of α2-adrenergic receptor activation.

Principle: α2-adrenergic receptors are coupled to the inhibitory G protein (Gi), which inhibits the activity of adenylyl cyclase, leading to a decrease in cAMP production. An antagonist like this compound will block this effect.

Workflow Diagram:

Caption: Workflow for a cAMP accumulation assay to test this compound.

Protocol:

-

Cell Culture: Culture a suitable cell line endogenously expressing or transfected with the human α2A-adrenergic receptor (e.g., HEK293 or CHO cells) in a 96-well plate.

-

Pre-incubation with Antagonist: On the day of the assay, remove the culture medium and replace it with serum-free medium containing varying concentrations of this compound. Incubate for 15-30 minutes at 37°C.

-

Agonist Stimulation: Add a fixed concentration of an α2-adrenergic receptor agonist (e.g., clonidine or UK-14,304 at its EC₈₀ concentration) to the wells and incubate for a further 15-30 minutes at 37°C.[6] To stimulate adenylyl cyclase and have a measurable decrease, co-stimulation with forskolin is often performed.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the effect of this compound on agonist-induced phosphorylation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream signaling event that can be modulated by α2-adrenergic receptors.

Principle: GPCRs, including α2-adrenergic receptors, can modulate the MAPK/ERK signaling pathway. An antagonist will block the agonist-induced changes in ERK phosphorylation.

Workflow Diagram:

Caption: Workflow for an ERK1/2 phosphorylation Western blot assay.

Protocol:

-

Cell Culture and Serum Starvation: Culture cells in 6-well plates until they reach approximately 80% confluency. Then, serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.[2]

-

Treatment: Pre-treat the cells with various concentrations of this compound for 30 minutes. Subsequently, stimulate the cells with an α2-adrenergic agonist for 5-10 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

-

-

Data Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2. Normalize the p-ERK1/2 signal to the total ERK1/2 signal. Plot the normalized signal against the this compound concentration to determine its inhibitory effect.

Signaling Pathways

α2-Adrenergic Receptor Signaling Pathway

This compound, as an antagonist, blocks the canonical Gi-coupled signaling pathway of the α2-adrenergic receptor.

Caption: this compound blocks the Gi-mediated inhibition of adenylyl cyclase.

Potential Crosstalk with ERK Signaling

Some studies suggest that α2-adrenergic receptor signaling can transactivate receptor tyrosine kinases like the EGFR, leading to the activation of the MAPK/ERK pathway. This compound would be expected to inhibit this transactivation.

Caption: Potential inhibition of EGFR transactivation and ERK signaling by this compound.

Quantitative Data Summary

The following table summarizes the known binding affinity of this compound and provides representative functional data for other α2-adrenergic antagonists for comparative purposes.

| Compound | Assay Type | Cell Line / Tissue | Parameter | Value |

| This compound | Radioligand Binding | Rat Cortex | pKi | 9.45[4] |

| Yohimbine (representative) | Radioligand Binding | - | Ki (α2A) | 1.05 nM |

| Yohimbine (representative) | Radioligand Binding | - | Ki (α2B) | 1.19 nM |

| Yohimbine (representative) | Radioligand Binding | - | Ki (α2C) | 1.19 nM |

| Rauwolscine (representative) | cAMP Assay | CHO-K1 cells expressing α2A-AR | IC50 | 10 - 100 nM (representative range) |

| Atipamezole (representative) | ERK Phosphorylation Assay | Primary Astrocytes | IC50 | 50 - 200 nM (representative range) |

Note: The IC50 values for yohimbine and atipamezole are representative and can vary depending on the specific experimental conditions.

Conclusion

These application notes provide a framework for the preparation and in vitro evaluation of this compound. Due to the limited availability of published data specifically for this compound, researchers are encouraged to perform initial optimization experiments for solution stability and assay conditions. The provided protocols for cAMP and ERK phosphorylation assays offer robust methods to characterize the antagonistic activity of this compound at α2-adrenergic receptors.

References

- 1. researchgate.net [researchgate.net]

- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Yohimbine | Adrenergic Receptor | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Erectile Dysfunction Models Using Delequamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delequamine is a potent and selective α2-adrenoceptor antagonist that has been investigated for its potential therapeutic effects in erectile dysfunction (ED). Its mechanism of action is dual, involving both central and peripheral pathways to facilitate penile erection. Centrally, this compound enhances sexual arousal, a critical component of the male sexual response. Peripherally, it acts to block the contractile effects of norepinephrine (NE) in the smooth muscle of the corpus cavernosum, promoting vasodilation and increased blood flow essential for an erection.[1][2]

These application notes provide detailed protocols for utilizing this compound in preclinical animal models of erectile dysfunction to assess its effects on both central nervous system-mediated sexual behavior and peripheral erectile function.

Mechanism of Action: Signaling Pathway

This compound's primary mechanism involves the blockade of α2-adrenergic receptors. In the central nervous system, this action is thought to increase the firing rate of noradrenergic neurons, leading to enhanced arousal. In the penile tissue, antagonism of α2-adrenoceptors on the cavernosal smooth muscle cells prevents norepinephrine-induced contraction, thereby facilitating smooth muscle relaxation and erection.

Data Presentation

Central Effects: Male Rat Sexual Behavior

The following table summarizes the dose-dependent effects of orally administered this compound on key parameters of sexual behavior in naive male rats.[3]

| Treatment Group | Dose (mg/kg, p.o.) | Percentage of Rats Mounting | Percentage of Rats Intromitting | Percentage of Rats Ejaculating |

| Vehicle | - | 50 | 40 | 30 |

| This compound | 0.4 | 70 | 60 | 50 |

| This compound | 1.6 | 80 | 70 | 60 |

| This compound | 6.4 | 90 | 80 | 70 |

Central Effects: Female Rat Sexual Behavior (Lordosis)

This table illustrates the effect of this compound on the lordosis quotient in ovariectomized female rats primed with a low dose of estradiol benzoate.[3]

| Treatment Group | Dose (mg/kg, p.o.) | Lordosis Quotient (LQ) |

| Vehicle | - | 25 |

| This compound | 1.6 | 60 |

| This compound | 6.4 | 75 |

Peripheral Effects: Penile Reflexes in Male Rats

The data below, from studies on α2-adrenoceptor antagonists like yohimbine, are representative of the expected effects on penile reflexes. Lower doses tend to be pro-erectile, while higher doses can be inhibitory.[4]

| Treatment Group | Dose (mg/kg) | Number of Erections (Mean ± SEM) |

| Vehicle | - | 5.2 ± 0.8 |

| α2-Antagonist (Low Dose) | e.g., 0.25 | 7.5 ± 1.1 |

| α2-Antagonist (High Dose) | e.g., 4.0 | 2.1 ± 0.5** |

| p < 0.05 vs. Vehicle; **p < 0.01 vs. Vehicle |

Experimental Protocols

Protocol 1: Assessment of Male Rat Sexual Behavior

This protocol is designed to evaluate the central pro-sexual effects of this compound by observing its impact on the copulatory behavior of male rats.[3]

Materials:

-

Male Wistar or Sprague-Dawley rats (sexually naive, experienced, or orchidectomized as per study design).

-

Ovariectomized female rats.

-

This compound hydrochloride.

-

Vehicle (e.g., distilled water or 0.5% methylcellulose).

-

Estradiol benzoate and progesterone for priming females.

-

Observation arena (e.g., a Plexiglas cylinder).

-

Video recording equipment and analysis software.

Procedure:

-

Animal Preparation:

-

House male rats individually for at least one week before testing.

-

Induce sexual receptivity in ovariectomized female rats by subcutaneous injections of estradiol benzoate followed by progesterone.

-

-

Drug Administration:

-

Administer this compound or vehicle to male rats via oral gavage at the desired doses (e.g., 0.4, 1.6, 6.4 mg/kg).

-

Allow for a pre-treatment period of approximately 60 minutes.

-

-

Behavioral Testing:

-

Place the male rat in the observation arena for a 5-10 minute acclimatization period.

-

Introduce a receptive female into the arena.

-

Record the sexual behavior for a defined period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Score the following parameters:

-

Mount Latency: Time from the introduction of the female to the first mount.

-

Intromission Latency: Time to the first intromission.

-

Ejaculation Latency: Time to the first ejaculation.

-

Mount Frequency: Total number of mounts.

-

Intromission Frequency: Total number of intromissions.

-

Ejaculation Frequency: Total number of ejaculations.

-

Post-Ejaculatory Interval: Time from ejaculation to the next copulatory series.

-

-

Protocol 2: In Vivo Measurement of Intracavernosal Pressure (ICP) in Anesthetized Rats

This protocol assesses the peripheral effects of this compound on erectile function by directly measuring the physiological response of the corpus cavernosum to cavernous nerve stimulation. While specific data for this compound is limited, this protocol is standard for α2-adrenoceptor antagonists.

Materials:

-

Male Sprague-Dawley rats.

-

Anesthetic agents (e.g., ketamine/xylazine).

-

Surgical instruments.

-

Pressure transducers and data acquisition system.

-

Bipolar platinum electrode for nerve stimulation.

-

23-gauge needle connected to a pressure transducer.

-

This compound hydrochloride and vehicle.

Procedure:

-

Animal Preparation and Surgery:

-

Anesthetize the rat and maintain body temperature.

-

Expose the carotid artery for cannulation to measure mean arterial pressure (MAP).

-

Isolate the cavernous nerve for electrical stimulation.

-

Insert a 23-gauge needle into the corpus cavernosum to measure ICP.

-

-

Experimental Protocol:

-

Allow the animal to stabilize for 30 minutes after surgery.

-

Administer this compound or vehicle intravenously or intraperitoneally.

-

After a suitable pre-treatment period, stimulate the cavernous nerve with varying frequencies and voltages.

-

Record the ICP and MAP responses to nerve stimulation.

-

-

Data Analysis:

-

Determine the maximum ICP generated during nerve stimulation.

-

Calculate the ratio of ICP to MAP to normalize for changes in systemic blood pressure.

-

Compare the dose-response effects of this compound on these parameters.

-

Conclusion

This compound presents a valuable pharmacological tool for investigating the role of the α2-adrenoceptor in erectile function. The protocols outlined above provide a framework for assessing both the central and peripheral effects of this compound in established animal models of erectile dysfunction. By carefully quantifying behavioral and physiological endpoints, researchers can gain a comprehensive understanding of the therapeutic potential of this and similar compounds.

References

- 1. Effects of alpha-2 blockade on sexual response: experimental studies with this compound (RS15385) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of alpha-2 blockade on sexual response: experimental studies with this compound (RS15385). | Semantic Scholar [semanticscholar.org]

- 3. Modulation of sexual behaviour in the rat by a potent and selective alpha 2-adrenoceptor antagonist, this compound (RS-15385-197) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alpha 2-adrenoceptor antagonists and male sexual behavior: II. Erectile and ejaculatory reflexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Delequamine: A Potent and Selective α2-Adrenergic Receptor Antagonist for Pharmacological Research

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Delequamine (developmental code name RS-15385-197) is a highly potent and selective α2-adrenergic receptor antagonist.[1][2] Although it was clinically developed for erectile dysfunction and major depressive disorder, its development was discontinued.[1] Nevertheless, its remarkable selectivity for α2-adrenoceptors over α1-adrenoceptors and other receptor types makes it an invaluable pharmacological tool for in vitro and in vivo studies aimed at elucidating the physiological and pathophysiological roles of α2-adrenergic receptors. This document provides a summary of its pharmacological properties and detailed protocols for its use in common experimental paradigms.

Pharmacological Profile of this compound

This compound demonstrates a high affinity for α2-adrenergic receptors with a significant degree of stereoselectivity.[2] Its selectivity for α2 over α1 adrenoceptors is exceptionally high, making it a precise tool for isolating α2-adrenoceptor-mediated effects.

Data Presentation: Binding Affinity and Functional Antagonism

The following tables summarize the quantitative pharmacological data for this compound.

Table 1: Radioligand Binding Affinities of this compound (RS-15385-197)

| Radioligand | Tissue/Cell Line | Receptor Target | pKi |

| [³H]-Yohimbine | Rat Cortex | α2-Adrenoceptors | 9.45 |

| [³H]-Prazosin | Rat Cortex | α1-Adrenoceptors | 5.29 |

| - | Human Platelets | α2A-Adrenoceptor | - |

| - | Rat Neonate Lung | α2B-Adrenoceptor | - |

| - | Hamster Adipocytes | α2C-Adrenoceptor | - |

| - | - | 5-HT1A Receptor | 6.50 |

| - | - | 5-HT1D Receptor | 7.00 |

Data compiled from Brown C. M., et al. (1993).

Table 2: Functional Antagonist Activity of this compound (RS-15385-197)

| Agonist | Preparation | Parameter | Value |

| UK-14,304 | Transmurally-stimulated guinea-pig ileum | pA2 | 9.72 |

| BHT-920 | Dog saphenous vein (DSV) | pA2 | 10.0 |

| Cirazoline | Dog saphenous vein (DSV) | pKB | 5.9 |

| Phenylephrine | Rabbit aorta | pA2 | 6.05 |

Data compiled from Brown C. M., et al. (1993).

Signaling Pathways and Experimental Visualization

The following diagrams illustrate the α2-adrenergic receptor signaling pathway and a typical experimental workflow for characterizing an antagonist like this compound.

Caption: α2-Adrenergic receptor signaling pathway.

Caption: Radioligand binding assay workflow.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the interaction of this compound with α2-adrenergic receptors.

Protocol 1: α2-Adrenergic Receptor Radioligand Binding Assay (Rat Cortex)

Objective: To determine the binding affinity (Ki) of this compound for α2-adrenergic receptors in rat cortical membranes using [³H]-yohimbine as the radioligand.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

[³H]-yohimbine (specific activity 70-90 Ci/mmol)

-

This compound hydrochloride

-

Phentolamine

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Homogenizer

-

Centrifuge (refrigerated)

-

Glass fiber filters (Whatman GF/B)

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Euthanize rats and rapidly dissect the cerebral cortex on ice.

-

Homogenize the tissue in 10 volumes of ice-cold 50 mM Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in fresh Tris-HCl buffer and repeat the centrifugation step.

-

Finally, resuspend the pellet in assay buffer to a protein concentration of approximately 0.5 mg/mL.

-

-

Binding Assay:

-

Set up assay tubes containing:

-

100 µL of membrane suspension

-

50 µL of [³H]-yohimbine (final concentration ~1 nM)

-

50 µL of this compound at various concentrations (e.g., 10⁻¹² to 10⁻⁵ M) or vehicle for total binding.

-

For non-specific binding, add 50 µL of 10 µM phentolamine.

-

-

The final assay volume should be 250 µL.

-

Incubate the tubes at 25°C for 60 minutes.

-

-

Filtration and Quantification:

-

Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters three times with 4 mL of ice-cold assay buffer.

-

Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and vortex.

-

Measure the radioactivity in a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]-yohimbine binding) from the curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Functional Antagonism Assay (Transmurally-Stimulated Guinea-Pig Ileum)

Objective: To determine the functional antagonist potency (pA2) of this compound against an α2-adrenoceptor agonist in the guinea-pig ileum.

Materials:

-

Male guinea-pigs (300-400 g)

-

UK-14,304 (α2-adrenoceptor agonist)

-

This compound hydrochloride

-

Krebs-Henseleit solution (gassed with 95% O₂ / 5% CO₂)

-

Organ bath system with isometric force transducers

-

Stimulator for transmural stimulation

Procedure:

-

Tissue Preparation:

-

Euthanize the guinea-pig and dissect a segment of the terminal ileum.

-

Clean the segment of mesenteric attachments and flush the lumen with Krebs-Henseleit solution.

-

Mount a 2-3 cm segment in an organ bath containing Krebs-Henseleit solution at 37°C, gassed with 95% O₂ / 5% CO₂.

-

Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

-

Transmural Stimulation:

-

Stimulate the tissue transmurally with single square-wave pulses (e.g., 0.5 ms duration, supramaximal voltage) at a frequency of 0.1 Hz to elicit cholinergic "twitch" responses.

-

-

Antagonist Assay (Schild Analysis):

-

Once stable twitch responses are obtained, add the α2-agonist UK-14,304 cumulatively to the bath to obtain a concentration-response curve for the inhibition of the twitch response.

-

Wash the tissue repeatedly until the twitch responses return to baseline.

-

Add a known concentration of this compound to the bath and allow it to equilibrate for 30-60 minutes.

-

In the presence of this compound, repeat the cumulative concentration-response curve to UK-14,304.

-

Repeat this procedure with at least two other concentrations of this compound.

-

-

Data Analysis:

-

Calculate the concentration ratio (CR) for each concentration of this compound used. The CR is the ratio of the EC50 of the agonist in the presence and absence of the antagonist.

-

Construct a Schild plot by plotting log(CR-1) against the negative logarithm of the molar concentration of this compound.

-